Cas no 421566-69-0 (ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate)

ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-((3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate
- ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate
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- Inchi: 1S/C20H14ClF3O5/c1-2-27-16(25)10-28-13-7-8-14-15(9-13)29-19(20(22,23)24)17(18(14)26)11-3-5-12(21)6-4-11/h3-9H,2,10H2,1H3
- InChI Key: JDYQPRQMWZFACJ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)COC1=CC=C2C(=C1)OC(C(F)(F)F)=C(C1=CC=C(Cl)C=C1)C2=O
ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3139-1262-2mg |
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate |
421566-69-0 | 90%+ | 2mg |
$59.0 | 2023-08-13 | |
Life Chemicals | F3139-1262-75mg |
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate |
421566-69-0 | 90%+ | 75mg |
$208.0 | 2023-08-13 | |
Life Chemicals | F3139-1262-4mg |
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate |
421566-69-0 | 90%+ | 4mg |
$66.0 | 2023-08-13 | |
Life Chemicals | F3139-1262-10μmol |
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate |
421566-69-0 | 90%+ | 10μmol |
$69.0 | 2023-08-13 | |
Life Chemicals | F3139-1262-10mg |
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate |
421566-69-0 | 90%+ | 10mg |
$79.0 | 2023-08-13 | |
Life Chemicals | F3139-1262-100mg |
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate |
421566-69-0 | 90%+ | 100mg |
$248.0 | 2023-08-13 | |
Life Chemicals | F3139-1262-5μmol |
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate |
421566-69-0 | 90%+ | 5μmol |
$63.0 | 2023-08-13 | |
Life Chemicals | F3139-1262-50mg |
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate |
421566-69-0 | 90%+ | 50mg |
$160.0 | 2023-08-13 | |
Life Chemicals | F3139-1262-2μmol |
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate |
421566-69-0 | 90%+ | 2μmol |
$57.0 | 2023-08-13 | |
Life Chemicals | F3139-1262-20μmol |
ethyl 2-{[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate |
421566-69-0 | 90%+ | 20μmol |
$79.0 | 2023-08-13 |
ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate Related Literature
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2. Book reviews
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate
Introduction to Ethyl 2-{3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate (CAS No. 421566-69-0)
Ethyl 2-{3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate (CAS No. 421566-69-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of chromene derivatives and is characterized by its unique structural features, including a 4H-chromen scaffold, a trifluoromethyl group, and a chlorophenyl substituent. These structural elements contribute to its potential biological activities and therapeutic applications.
The ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate molecule is of particular interest due to its potential as a lead compound in the development of novel drugs. Recent studies have explored its pharmacological properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for further optimization in drug discovery.
In the context of medicinal chemistry, the ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate has been investigated for its ability to modulate various biological targets. For instance, it has shown potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways and cellular processes such as cell proliferation and apoptosis. This property makes it a valuable tool for understanding the mechanisms underlying various diseases and for developing targeted therapies.
One of the notable applications of ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate is in the field of oncology. Preclinical studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the induction of cell cycle arrest and apoptosis, which are crucial for preventing tumor progression. These findings have paved the way for further clinical investigations to evaluate its safety and efficacy in human subjects.
Beyond its anti-cancer properties, ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate has also been studied for its anti-inflammatory effects. Inflammation is a common feature of many chronic diseases, including arthritis and cardiovascular disorders. Research has shown that this compound can effectively reduce inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent. This dual functionality—anti-cancer and anti-inflammatory—makes it an attractive candidate for multi-target drug development.
The neuroprotective properties of ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate have also been explored. Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss and cognitive decline. Studies have indicated that this compound can protect neurons from oxidative stress and promote neurogenesis, which are critical for maintaining brain health. These findings highlight its potential as a therapeutic agent for neurological disorders.
In addition to its biological activities, the synthesis and chemical characterization of ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate have been extensively studied. The compound can be synthesized through a series of well-defined chemical reactions, including condensation, cyclization, and esterification steps. The purity and structural integrity of the final product are typically confirmed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
The stability and solubility profiles of ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate are important considerations for its pharmaceutical development. Research has shown that it exhibits good stability under various conditions, including different pH levels and temperatures. However, optimizing its solubility remains a challenge due to its lipophilic nature. Formulation strategies such as nanoparticle encapsulation and prodrug approaches are being explored to enhance its bioavailability.
In conclusion, ethyl 2-{3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yloxy}acetate (CAS No. 421566-69-0) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features confer a range of biological activities that make it a promising lead compound for drug discovery. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, underscoring its importance in advancing healthcare solutions.
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